molecular formula C19H14Cl2N2O2 B2964284 N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 941911-16-6

N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide

Cat. No. B2964284
CAS RN: 941911-16-6
M. Wt: 373.23
InChI Key: PXNDQPHWSQVSGN-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide, also known as CCMI, is a chemical compound that has been widely studied for its potential applications in scientific research. CCMI belongs to the class of pyridine carboxamides and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Hydrogen Bonding in Anticonvulsant Enaminones : A study focused on the crystal structures of anticonvulsant enaminones, analyzing the hydrogen bonding and structural conformations. Although the specific compound was not directly mentioned, the research provides insight into the structural analysis and hydrogen bonding patterns in related compounds (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Characterization

New Aromatic Polyamides : This research presents the synthesis and characterization of new aromatic polyamides, indicating the broader application of similar compounds in material science for enhanced thermal stability and excellent solubility (Choi & Jung, 2004).

Antimicrobial Activities of Tetrahydropyrimidine Derivatives : A study synthesizes new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine carboxamide derivatives, showing significant antimicrobial activities. This indicates the potential biological activities of structurally similar compounds (Akbari et al., 2008).

Antidepressant and Nootropic Agents

Schiff’s Bases and Azetidinones : The synthesis and pharmacological activity of N′-[(1Z)-(substituted aromatic)methylidene]pyridine-4-carbohydrazides and their derivatives were investigated, revealing antidepressant and nootropic activities. This research highlights the potential therapeutic applications of compounds with similar structures (Thomas et al., 2016).

Molecular Interaction Studies

Molecular Interaction with CB1 Cannabinoid Receptor : A detailed analysis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, illustrating the complex interaction landscapes and binding mechanisms. This study is pivotal in understanding the receptor interaction of similar compounds (Shim et al., 2002).

Electronic Properties and Interaction Landscapes

Electronic Properties and Interaction Landscapes : An exploration of the electronic properties and interaction landscapes of a series of N-(chlorophenyl)pyridinecarboxamides, which may shed light on the electronic and structural characteristics of related compounds (Gallagher et al., 2022).

properties

IUPAC Name

N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-15-7-4-13(5-8-15)11-23-12-14(6-9-18(23)24)19(25)22-17-3-1-2-16(21)10-17/h1-10,12H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNDQPHWSQVSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide

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